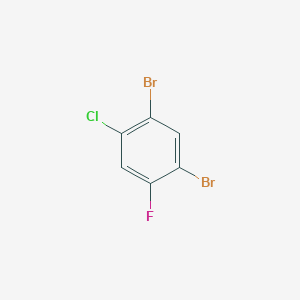

2,4-Dibromo-5-fluorochlorobenzene

Description

Contextual Significance of Halogenated Aromatics in Advanced Organic Synthesis

Halogenated aromatic hydrocarbons are pivotal in advanced organic synthesis, serving as versatile intermediates for creating more complex molecules. The introduction of halogen atoms into an aromatic ring, a process known as halogenation, can significantly alter the compound's chemical reactivity. numberanalytics.com This alteration allows for a wide range of subsequent reactions, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents.

The process of introducing multiple halogens onto a benzene (B151609) ring is known as polyhalogenation. studentdoctor.net The directing effects of the existing halogen substituents are crucial in determining the position of subsequent substitutions. fiveable.me Halogens are generally ortho-, para-directing yet deactivating groups in electrophilic aromatic substitution reactions. studentdoctor.netmasterorganicchemistry.com This dual nature allows for controlled, stepwise synthesis of polysubstituted benzenes. libretexts.org The specific type and position of the halogens can be strategically chosen to facilitate desired reaction pathways, making polyhalogenated benzenes key components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com For instance, halogenated anilines are important building blocks for drugs, dyes, and functional materials. acs.org

Overview of 2,4-Dibromo-5-fluorochlorobenzene within the Field of Complex Organic Molecules

This compound is a polyhalogenated benzene with the molecular formula C₆H₂Br₂ClF. scbt.com This specific arrangement of two bromine atoms, one fluorine atom, and one chlorine atom on a benzene ring creates a unique electronic and steric environment. The presence of multiple, different halogen atoms makes it a highly functionalized and versatile building block in the synthesis of complex organic molecules. Each halogen atom can potentially serve as a handle for distinct chemical transformations, allowing for regioselective modifications of the aromatic core. This attribute is particularly valuable in the construction of intricate molecular architectures required for specialty chemicals and advanced materials.

Properties of this compound

The physical and chemical properties of this compound are determined by its molecular structure. The following tables provide a summary of its key properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Br₂ClF |

| Molecular Weight | 288.34 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| CAS Number | 1000572-83-7 |

Data sourced from Santa Cruz Biotechnology and other chemical suppliers. scbt.comcalpaclab.com

Table 2: Interactive Data for this compound

| Descriptor | Type | Value |

|---|---|---|

| SMILES | Isomeric | C1=C(C(=C(C=C1Cl)F)Br)Br |

| InChI | Standard | InChI=1S/C6H2Br2ClF/c7-4-2-6(9)5(8)1-3(4)10/h1-2H |

Computational data provides a standardized representation of the molecule's structure.

Detailed Research Findings

Research involving this compound and structurally similar compounds highlights their utility as intermediates in organic synthesis. The distinct reactivity of the different carbon-halogen bonds allows for selective functionalization. For instance, in related polyhalogenated benzenes, the carbon-bromine bond is often more reactive in certain cross-coupling reactions than the carbon-chlorine or carbon-fluorine bonds. This differential reactivity is a cornerstone of their application in building complex molecules.

While specific research articles detailing the synthesis and reactions of this compound are not abundant in the public domain, the principles governing its reactivity can be inferred from studies on analogous compounds. For example, the synthesis of polysubstituted benzenes often involves a carefully planned sequence of electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The order of introduction of the substituents is critical to achieve the desired isomer. youtube.com

In the case of this compound, its synthesis would likely involve the halogenation of a pre-substituted benzene ring. The directing effects of the existing substituents would guide the position of the incoming halogen atoms. For instance, starting with a fluorobenzene (B45895), subsequent bromination and chlorination steps would be directed by the fluorine atom and the other present halogens.

Propriétés

IUPAC Name |

1,5-dibromo-2-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLGIGJPCPBBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 5 Fluorochlorobenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reactivity of a substituted benzene (B151609) ring towards EAS is significantly influenced by the electronic properties of its substituents. msu.eduopenstax.org Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. openstax.orgvanderbilt.edu

Influence of Halogen Substituents on Regioselectivity and Reaction Rates

Halogens are unique in their influence on electrophilic aromatic substitution. They are considered deactivating groups, meaning they decrease the reaction rate compared to benzene. openstax.orgvanderbilt.edu This deactivation stems from their strong electron-withdrawing inductive effect. openstax.orgvanderbilt.edu However, they are ortho-, para-directors, meaning incoming electrophiles will preferentially substitute at the positions ortho or para to the halogen. libretexts.orglibretexts.org This directing effect is due to the resonance effect, where lone pairs on the halogen can donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. openstax.orgvanderbilt.edu

In polyhalogenated benzenes like 2,4-dibromo-5-fluorochlorobenzene, the directing effects of all four halogens must be considered. The halogens present are fluorine, chlorine, and bromine. Their deactivating strength is related to their electronegativity, with fluorine being the most electronegative and therefore the least deactivating of the halogens. libretexts.orglibretexts.org The reactivity order for halogens in EAS is generally F > Cl > Br > I. libretexts.org

The positions on the benzene ring of this compound are C1-Cl, C2-Br, C3-H, C4-Br, C5-F, and C6-H. The potential sites for electrophilic attack are C3 and C6.

Fluorine (at C5): Ortho-, para-director. It will direct incoming electrophiles to the C4 (para) and C6 (ortho) positions.

Chlorine (at C1): Ortho-, para-director. It will direct incoming electrophiles to the C2 (ortho) and C4 (para) positions.

Bromine (at C2 and C4): Ortho-, para-director. The bromine at C2 directs to C1 (ortho), C3 (ortho), and C5 (para). The bromine at C4 directs to C3 (ortho), C5 (ortho), and C1 (para).

Considering the available positions (C3 and C6), the directing effects can be summarized as follows:

Attack at C3: Directed by the bromine at C2 (ortho) and the bromine at C4 (ortho).

Attack at C6: Directed by the fluorine at C5 (ortho).

The activating/deactivating nature of the substituents also plays a crucial role. All halogens are deactivating, but fluorine is the least deactivating. libretexts.org Therefore, the position activated by the least deactivating group is generally favored. In this case, the fluorine at C5 directs to the C6 position. While the bromine atoms at C2 and C4 direct to the C3 position, bromine is more deactivating than fluorine. This suggests that electrophilic substitution is likely to be favored at the C6 position.

Catalysis in Electrophilic Bromination and Chlorination of Halogenated Aromatics

Electrophilic halogenation of aromatic compounds often requires a catalyst to increase the electrophilicity of the halogenating agent. wikipedia.orglibretexts.org For less reactive substrates, such as halogenated benzenes, a Lewis acid catalyst is typically necessary. wikipedia.orgjove.com

Common catalysts for electrophilic bromination and chlorination include:

Iron halides (FeCl₃, FeBr₃): These are classic Lewis acid catalysts that polarize the Cl-Cl or Br-Br bond, creating a more potent electrophile. libretexts.orgjove.comyoutube.com

Aluminum halides (AlCl₃, AlBr₃): Similar to iron halides, these are strong Lewis acids that activate the halogen. libretexts.orglibretexts.org

Zirconium(IV) chloride (ZrCl₄): This has been shown to be an effective catalyst for the halogenation of aromatic compounds with reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). researchgate.net

Other systems: Various other catalytic systems have been developed, including the use of Brønsted acids or dimethyl sulfoxide (B87167) to activate N-halosuccinimides. researchgate.net Computational studies have also explored the role of halogen bonding with additives like lactic acid derivatives to enhance the rate of aromatic bromination. acs.org

For a deactivated substrate like this compound, harsher reaction conditions and a strong catalytic system would likely be required to achieve electrophilic halogenation. researchgate.net The choice of catalyst can also influence the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, SNA reactions typically proceed through an addition-elimination mechanism. libretexts.org

Activating Effects of Halogens and Other Substituents in Nucleophilic Reactions

For SNA to occur, the aromatic ring must be activated by electron-withdrawing groups (EWGs). wikipedia.orglumenlearning.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orgwikipedia.org Common activating groups include nitro (-NO₂), cyano (-CN), and acyl groups. wikipedia.org

Halogens themselves can act as leaving groups in SNA reactions. Their ability to activate the ring towards nucleophilic attack is related to their electronegativity. A more electronegative halogen increases the reactivity of the aryl halide. uomustansiriyah.edu.iq This is because the rate-determining step is the attack of the nucleophile, and a more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to. uomustansiriyah.edu.iqstackexchange.com Therefore, the reactivity order for halogens in SNA is F > Cl > Br > I, which is the opposite of their leaving group ability in SN1 and SN2 reactions. uomustansiriyah.edu.iqmasterorganicchemistry.com

In this compound, all four halogens are electron-withdrawing and can potentially activate the ring for nucleophilic attack. The fluorine atom, being the most electronegative, would have the strongest activating effect through induction. stackexchange.com The positions ortho and para to strong electron-withdrawing groups are particularly activated. masterorganicchemistry.com

Meisenheimer Complex Formation and Stability in Polyhalogenated Systems

The key intermediate in an SNA reaction is the Meisenheimer complex, a negatively charged species formed by the addition of the nucleophile to the aromatic ring. libretexts.orgwikipedia.orgnih.gov The stability of this complex is crucial for the reaction to proceed. nih.gov

Electron-withdrawing groups, especially those at the ortho and para positions relative to the point of nucleophilic attack, stabilize the Meisenheimer complex by delocalizing the negative charge through resonance. libretexts.orglibretexts.org In polyhalogenated systems like this compound, the inductive effects of all the halogen substituents contribute to the stability of the Meisenheimer complex. stackexchange.com

The formation of a stable Meisenheimer complex is favored when the attacking nucleophile is strong and the aromatic ring is highly electron-deficient. nih.gov The stability of the intermediate is influenced by the nature of the substituents on the ring. For instance, fluorine's high electronegativity provides a significant stabilizing inductive effect on the negative charge in the Meisenheimer complex, which lowers the activation energy of the initial slow addition step. stackexchange.com This explains why fluoroarenes are often more reactive than other haloarenes in SNA reactions. stackexchange.com

Radical Reactions and Transformations of Halogenated Aryl Compounds

Aryl radicals are highly reactive intermediates that can be generated from aryl halides through various methods. researchgate.netresearchgate.net These methods often involve single-electron transfer (SET) processes. researchgate.net

One common method for generating aryl radicals is the reduction of aryl halides. researchgate.net The ease of reduction depends on the halogen, following the trend I > Br > Cl. researchgate.net This process can be initiated by chemical reducing agents or through photoredox catalysis. researchgate.net

Once generated, aryl radicals can undergo a variety of transformations, including:

C-C and C-N bond formation: Aryl radicals can be trapped by various coupling partners to form new bonds, which is a powerful tool in organic synthesis. researchgate.net

Hydrogen atom transfer (HAT): Aryl radicals can abstract a hydrogen atom from a suitable donor. nih.gov

Halogen atom transfer: This process can be used to form different aryl halides. nih.gov

In the context of this compound, the bromo-substituents would be more susceptible to reduction to form aryl radicals compared to the chloro- and fluoro-substituents. researchgate.net This could potentially lead to selective transformations at the C2 and C4 positions. For example, under photoredox conditions, it might be possible to selectively functionalize the positions bearing the bromine atoms. researchgate.net The specific reaction conditions, including the choice of photocatalyst and additives, would be crucial in determining the outcome of such radical reactions. nih.govchemrxiv.org

Cross-Coupling Reactions and Selective Functionalization

The presence of two distinct C-Br bonds at the C2 and C4 positions, along with a C-Cl bond at the C1 position and a C-F bond at the C5 position, makes this compound an interesting substrate for studying regioselective cross-coupling reactions. The selective functionalization of one C-Br bond over the other would be influenced by both electronic and steric factors. nih.govresearchgate.net

The electronic environment of the benzene ring is significantly influenced by the attached halogens. Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect. In this compound, the fluorine atom at the C5 position is expected to increase the electrophilicity of the adjacent carbon atoms. This electronic effect would likely render the C4-Br bond more susceptible to oxidative addition by a palladium(0) catalyst compared to the C2-Br bond. nih.gov

Steric hindrance can also play a crucial role in directing the regioselectivity of cross-coupling reactions. researchgate.netrsc.org The environment around each bromine atom in this compound is different. The C2-Br bond is flanked by a chlorine atom at C1 and a hydrogen atom at C3, while the C4-Br bond is situated between a hydrogen atom at C3 and the fluorine atom at C5. The relative steric bulk of the substituents and the catalyst system employed would influence the accessibility of each C-Br bond for oxidative addition.

Table 1: Predicted Reactivity of Halogen Sites in this compound for Cross-Coupling Reactions

| Position | Halogen | Predicted Relative Reactivity | Rationale |

| 4 | Bromine | Highest | Activated by the adjacent electron-withdrawing fluorine atom. |

| 2 | Bromine | High | Less electronically activated compared to the C4-Br bond. |

| 1 | Chlorine | Low | Higher bond dissociation energy compared to C-Br bonds. nih.gov |

| 5 | Fluorine | Very Low | Highest bond dissociation energy among the halogens. nih.gov |

Detailed Research Findings (Hypothetical based on established principles):

While direct experimental data for this compound is unavailable, we can hypothesize the outcomes of common cross-coupling reactions based on studies of similar polyhalogenated systems.

In a Suzuki-Miyaura coupling reaction , reacting this compound with one equivalent of an arylboronic acid in the presence of a palladium catalyst and a base would likely result in the selective substitution of the bromine at the C4 position. This would yield 2-bromo-1-chloro-5-fluoro-4-arylbenzene as the major product. Subsequent reaction of this intermediate with a different arylboronic acid could then lead to the disubstituted product, 2,4-diaryl-1-chloro-5-fluorobenzene.

Similarly, in a Sonogashira coupling reaction with a terminal alkyne, the initial reaction would be expected to occur preferentially at the C4-Br bond, affording 4-alkynyl-2-bromo-1-chloro-5-fluorobenzene. wikipedia.orgorganic-chemistry.org The general conditions for such a reaction typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org

The selective functionalization at the C4 position would be a valuable strategy for the synthesis of complex molecules where a specific substitution pattern is required. The remaining C-Br bond at the C2 position could then be subjected to a different cross-coupling reaction, allowing for the stepwise and controlled introduction of various functional groups.

Table 2: Hypothetical Regioselective Cross-Coupling Products of this compound

| Reaction Type | Reagent (1 equiv.) | Predicted Major Product |

| Suzuki-Miyaura | Arylboronic Acid | 2-Bromo-1-chloro-5-fluoro-4-arylbenzene |

| Sonogashira | Terminal Alkyne | 4-Alkynyl-2-bromo-1-chloro-5-fluorobenzene |

| Stille | Organostannane | 2-Bromo-1-chloro-5-fluoro-4-organosubstituted-benzene |

| Heck | Alkene | 4-Alkenyl-2-bromo-1-chloro-5-fluorobenzene |

It is important to emphasize that the predictions outlined above are based on established principles of reactivity in palladium-catalyzed cross-coupling reactions. nih.govwikipedia.org Experimental verification would be necessary to confirm the regioselectivity and to optimize the reaction conditions for the selective functionalization of this compound. The interplay of electronic effects, steric hindrance, catalyst system, and reaction conditions would ultimately determine the outcome of these transformations. researchgate.netrsc.org

Theoretical and Computational Studies of this compound: A Literature Review

Despite a comprehensive search of available scientific literature, no specific theoretical and computational studies focusing exclusively on the chemical compound this compound were identified.

While computational chemistry is a powerful tool for investigating the properties of molecules, it appears that this particular halogenated benzene derivative has not yet been the subject of dedicated in-silico research, according to publicly accessible databases and research repositories.

Therefore, it is not possible to provide detailed, scientifically accurate information for the requested sections and subsections, which would include:

Theoretical and Computational Studies of 2,4 Dibromo 5 Fluorochlorobenzene

Analysis of Intermolecular Interactions and Halogen Bonding Motifs

Generating content for these sections would require specific data from computational studies, such as calculated molecular orbital energies (HOMO-LUMO gaps), predicted spectroscopic shifts (NMR, IR, Raman), modeled reaction mechanisms, and analyses of non-covalent interactions like halogen bonding. In the absence of such research, any attempt to create the requested article would be speculative and would not adhere to the required standards of scientific accuracy.

It is important to note that computational studies have been conducted on other halogenated benzene (B151609) molecules, which can provide a general framework for how such analyses are performed. For instance, research on various bromo-, chloro-, and fluoro-substituted benzenes utilizes Density Functional Theory (DFT) to explore their electronic properties, predict spectroscopic outcomes, and understand intermolecular forces. However, due to the specific substitution pattern of 2,4-Dibromo-5-fluorochlorobenzene, the electronic and steric effects would be unique, and direct extrapolation from other molecules would not be scientifically rigorous.

Future research initiatives may undertake the theoretical and computational investigation of this compound, at which point a detailed article as per the requested outline could be accurately generated.

Advanced Spectroscopic and Structural Characterization Techniques for 2,4 Dibromo 5 Fluorochlorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the chemical environment of magnetically active nuclei within a molecule. For 2,4-Dibromo-5-fluorochlorobenzene, ¹H and ¹³C NMR are fundamental in confirming the substitution pattern on the benzene (B151609) ring.

Advanced ¹H and ¹³C NMR Methodologies in Halogenated Systems

In halogenated aromatic systems, the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a wealth of information. The electronegativity and spatial arrangement of the halogen substituents (bromine, fluorine, and chlorine) significantly influence the electron density around the remaining protons and carbon atoms, leading to characteristic shifts in their resonance frequencies. researchgate.netfscj.edu Aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm. libretexts.orglibretexts.org Similarly, aromatic carbons appear in the 120-170 ppm range in ¹³C NMR spectra. researchgate.net

For this compound, the two aromatic protons would be expected to exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The magnitude of these coupling constants is indicative of their relative positions on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | ~7.0 - 8.0 | Doublet of doublets | J(H-H), J(H-F) |

Note: Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Multidimensional NMR for Connectivity and Stereochemical Analysis

While one-dimensional NMR provides essential data, multidimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity. A COSY spectrum would definitively show the correlation between the two protons on the ring, confirming their adjacency. An HSQC spectrum would link each proton to its directly attached carbon atom.

For more complex structural assignments, especially in isomers, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between nuclei, aiding in the complete structural elucidation.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. libretexts.org This data is crucial for determining the molecular weight and elemental composition.

Ionization Techniques and Molecular Ion Formation

To analyze a compound by mass spectrometry, it must first be ionized. researchgate.net Common ionization methods include Electron Impact (EI) and Chemical Ionization (CI). emory.edulibretexts.org EI is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural analysis. emory.edu CI is a "softer" method that typically produces a more abundant molecular ion peak, which is essential for determining the molecular weight. libretexts.org

For this compound, the presence of bromine atoms is readily identifiable from the isotopic pattern of the molecular ion peak, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Elucidation of Fragmentation Mechanisms and Daughter Ion Analysis

The fragmentation pattern in a mass spectrum provides a fingerprint of the molecule. libretexts.org The fragmentation of this compound would likely involve the sequential loss of halogen atoms. The relative stability of the resulting carbocations and radical cations dictates the observed fragmentation pathways. libretexts.orgresearchgate.net

Common fragmentation patterns for halogenated aromatic compounds include the loss of a halogen radical (e.g., Br• or Cl•) or a hydrogen halide molecule (e.g., HBr or HCl). cdnsciencepub.com The analysis of these daughter ions helps to piece together the original structure of the molecule. tutorchase.com

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry

| Ion | m/z (based on most abundant isotopes) | Possible Neutral Loss |

|---|---|---|

| [C₆H₂Br₂ClF]⁺• | 270 | - |

| [C₆H₂BrClF]⁺ | 191 | Br• |

| [C₆H₂Br₂F]⁺ | 235 | Cl• |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. caltech.edu This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planar structure of the benzene ring and the precise positions of the halogen substituents. It would also provide insights into how the molecules pack together in the crystal lattice, which is influenced by intermolecular forces such as halogen bonding and van der Waals interactions. The determination of the crystal system and space group provides fundamental information about the symmetry of the crystalline solid. caltech.edu

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Crystal Engineering and Molecular Packing Analysis

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For a molecule like this compound, analysis of its crystal structure would involve determining the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice. Molecular packing analysis would focus on how the individual molecules orient themselves to maximize packing efficiency and stabilize the crystal structure through various non-covalent interactions. This analysis is crucial for understanding polymorphism, solubility, and other material properties. However, no crystallographic data for this compound has been found in open-access databases.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. huatengsci.com For this compound, these spectra would exhibit characteristic bands corresponding to the vibrations of the benzene ring and its substituents.

Key vibrational modes would include:

C-H stretching vibrations of the aromatic ring.

C-C stretching vibrations within the benzene ring.

C-Br, C-Cl, and C-F stretching and bending vibrations.

The number of active vibrational modes depends on the molecule's symmetry. researchgate.net A molecule with a center of symmetry will have mutually exclusive IR and Raman active modes, while a non-centrosymmetric molecule can have vibrations that are active in both. researchgate.net A comparative analysis of the IR and Raman spectra can thus provide insights into the molecular structure. While spectra for related compounds are available, specific, published, and assigned IR and Raman spectra for this compound could not be located.

A hypothetical data table for the characteristic vibrational frequencies (in cm⁻¹) of this compound, based on typical ranges for similar halogenated benzenes, is presented below. Note: This is a generalized representation and not based on experimental data for the specific compound.

| Vibrational Assignment | Typical Frequency Range (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-F Stretch | 1250 - 1000 | IR |

| C-Cl Stretch | 850 - 550 | IR |

| C-Br Stretch | 650 - 500 | IR |

High-Resolution Electronic Spectroscopy (e.g., Mass-Analyzed Threshold Ionization, Zero Kinetic Energy)

High-resolution electronic spectroscopy techniques like Mass-Analyzed Threshold Ionization (MATI) and Zero Kinetic Energy (ZEKE) spectroscopy provide detailed information about the electronic structure and vibrational frequencies of a molecule in its cationic state. These methods involve the photo-ionization of a molecule and the detection of electrons with near-zero kinetic energy. The resulting spectra consist of sharp peaks that correspond to the vibrational levels of the cation, allowing for the precise determination of the adiabatic ionization energy and the frequencies of cationic vibrations. Such studies are invaluable for understanding how the removal of an electron affects the geometry and bonding of the molecule. There are no published MATI or ZEKE spectroscopy studies available for this compound.

Applications of 2,4 Dibromo 5 Fluorochlorobenzene in Advanced Synthetic Research

Role as a Key Synthetic Intermediate for Complex Molecule Construction

The primary application of 2,4-Dibromo-5-fluorochlorobenzene lies in its role as a foundational building block for the synthesis of more complex organic molecules. The distinct electronic and steric environments of the bromine and chlorine atoms allow for their selective participation in a variety of coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This regioselectivity enables the stepwise introduction of different substituents onto the aromatic ring, a crucial strategy in the total synthesis of natural products, pharmaceuticals, and agrochemicals.

For instance, the greater reactivity of the C-Br bonds compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the sequential functionalization of the molecule. A typical synthetic sequence might involve the selective reaction at one of the bromine atoms, followed by a second coupling at the other bromine position, and finally, a transformation involving the less reactive chlorine atom. This stepwise approach provides precise control over the final molecular structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Br₂ClF |

| Molecular Weight | 288.34 g/mol |

| Melting Point | 50-52 °C |

| Appearance | Off-white to light yellow crystalline solid |

| CAS Number | 1000578-11-9 |

This table is interactive. You can sort and filter the data.

Precursor for Advanced Materials (e.g., Polymers, Organic Electronics, Catalytic Ligands)

The polysubstituted nature of this compound makes it an attractive precursor for the synthesis of advanced materials with tailored properties. In the field of polymer chemistry, this compound can be used as a monomer or a cross-linking agent to introduce halogen atoms into the polymer backbone. These halogens can then serve as handles for further functionalization, allowing for the fine-tuning of the polymer's physical and chemical properties, such as thermal stability, flame retardancy, and refractive index.

In the realm of organic electronics, derivatives of this compound can be utilized in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of specific aryl or heteroaryl groups through cross-coupling reactions can lead to the formation of conjugated systems with desirable electronic and photophysical properties. The fluorine atom, in particular, is known to influence the energy levels of molecular orbitals, which can be beneficial for optimizing charge injection and transport in electronic devices.

Catalytic Transformations and Ligand Design Incorporating Halogenated Moieties

The design of ligands for transition metal catalysts is a critical aspect of modern synthetic chemistry. The incorporation of halogenated aromatic moieties into ligand scaffolds can significantly impact the catalyst's activity, selectivity, and stability. This compound can serve as a starting material for the synthesis of novel phosphine, N-heterocyclic carbene (NHC), and other types of ligands.

The electronic and steric properties of the ligand can be systematically modified by replacing the halogen atoms with various functional groups. For example, the substitution of the bromine atoms with bulky phosphine groups can create a sterically demanding ligand that promotes specific catalytic transformations. The fluorine and chlorine atoms can also exert electronic effects on the metal center, thereby influencing the catalyst's reactivity. The ability to synthesize a library of ligands from a single, readily available precursor like this compound is highly valuable for the rapid screening and optimization of catalytic systems for a wide range of chemical reactions.

Environmental Transformation Pathways of Polyhalogenated Benzenes

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, such as reactions with light (photolysis) or water (hydrolysis). These mechanisms are crucial in determining the initial fate of polyhalogenated benzenes upon their release into the environment.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For polyhalogenated aromatic compounds, direct photolysis in aqueous environments involves the absorption of solar radiation, which can lead to the cleavage of carbon-halogen bonds. The rate and likelihood of this process are highly dependent on the type of halogen present. The energy of carbon-halogen bonds decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, carbon-bromine bonds are more susceptible to photolytic cleavage than carbon-chlorine or carbon-fluorine bonds.

For 2,4-Dibromo-5-fluorochlorobenzene, it is expected that photolysis would primarily proceed via the reductive debromination of one or both of the C-Br bonds. nih.gov Studies on brominated flame retardants (BFRs), such as hexabromobenzene (B166198) (HBB), have shown that the primary photodegradation process is the nucleophilic reaction of the bromine atom on the benzene (B151609) ring. nih.gov The degradation rates are significantly influenced by the light wavelength and the surrounding medium (solvent). For instance, the photolysis of new BFRs was found to be fastest under full-spectrum light (180–400 nm) compared to more restricted wavelengths. nih.gov

The environmental matrix also plays a significant role. In natural waters, dissolved organic matter (DOM) can act as a photosensitizer, absorbing sunlight and transferring the energy to the halogenated compound, thus accelerating its degradation. Conversely, DOM can also quench the excited state of the molecule or absorb the incident light, slowing the degradation rate. Research on polycyclic aromatic hydrocarbons (PAHs) in water has demonstrated that factors such as pH, oxygen presence, and the concentration of the pollutant itself influence the rate of photolytic decomposition. nih.gov For this compound, similar complex interactions within environmental matrices like water and atmospheric aerosols would be expected to influence its photolytic fate.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For aryl halides like this compound, the carbon-halogen bond is generally resistant to hydrolysis under typical environmental conditions due to the strength and stability of the bond, which is reinforced by the aromatic ring. However, the reactivity towards hydrolysis varies significantly with the halogen. The rate of hydrolysis for haloalkanes follows the trend of bond enthalpy, with iodoalkanes being the most reactive and fluoroalkanes the least. savemyexams.com A similar trend is observed for aryl halides, although the reaction is much slower. savitapall.comnjit.edu

The C-Br and C-Cl bonds in this compound are more likely to undergo hydrolysis than the C-F bond. The rate of this reaction is generally very slow in pure water at neutral pH but can be influenced by factors such as temperature and the presence of activating groups on the aromatic ring. njit.edu For instance, studies on chlorobenzene (B131634) have shown that it is largely resistant to hydrolysis under normal conditions.

Other chemical transformations in aquatic systems can include halogen exchange reactions, particularly under specific conditions like those found in water disinfection processes or hydrothermal environments. savitapall.com However, for a stable compound like this compound, such transformations are likely to be minor degradation pathways under typical environmental conditions compared to photolysis or biodegradation.

Biotic Degradation Pathways: Enzymatic and Microbial Dehalogenation

Biotic degradation, mediated by microorganisms, is a critical pathway for the breakdown of persistent organic pollutants. Microbes have evolved diverse enzymatic systems to cleave carbon-halogen bonds, a key step in mineralizing polyhalogenated compounds. nih.gov

The microbial degradation of halogenated aromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, proceeding through fundamentally different mechanisms.

Aerobic Degradation: Under aerobic conditions, bacteria typically employ oxygenase enzymes to initiate the degradation process. nih.gov Monooxygenases or dioxygenases incorporate one or two oxygen atoms into the aromatic ring, leading to the formation of halogenated phenols or catechols. nih.gov These hydroxylated intermediates are more susceptible to further enzymatic attack and ring cleavage. For a compound like this compound, an initial oxygenase attack would likely form a brominated, fluorinated chlorophenol or catechol. Subsequent steps would involve the removal of the halogen atoms, although the highly stable C-F bond would present a significant challenge for microbial enzymes. Studies on chlorobenzene have identified intermediates like 2-chlorophenol (B165306) and 3-chlorocatechol, which are then funneled into the meta-cleavage pathway. nih.gov

Anaerobic Degradation: In anoxic environments such as sediments and deep groundwater, the primary mechanism for the biological breakdown of highly halogenated aromatic compounds is reductive dehalogenation. nih.gov In this process, the halogenated compound serves as an electron acceptor, and a halogen substituent is replaced by a hydrogen atom. This reaction is energetically favorable for compounds with higher halogenation. For this compound, the bromine atoms would be preferentially removed over chlorine and fluorine due to the lower bond energy and more favorable redox potential. This process, often carried out by specialized organohalide-respiring bacteria, would sequentially transform the molecule into fluorochlorobenzene and eventually to fluorobenzene (B45895), which are generally more amenable to subsequent degradation by other microbes. nih.gov The complete mineralization of benzene under methanogenic conditions, often occurring after dehalogenation, involves a consortium of microorganisms. nih.govnih.gov

The identification of metabolites is crucial for elucidating degradation pathways. While no specific studies on this compound are available, pathways can be inferred from related compounds.

Under anaerobic conditions , the expected pathway would be sequential reductive dehalogenation. The likely sequence of major intermediates would be:

2-Bromo-5-fluoro-1-chlorobenzene and/or 4-Bromo-5-fluoro-1-chlorobenzene (following removal of one bromine)

3-Fluoro-1-chlorobenzene (following removal of both bromines)

Fluorobenzene (following dechlorination)

Benzene (following defluorination, which is the most difficult step)

Once benzene is formed, it can be anaerobically degraded further to methane (B114726) and carbon dioxide by microbial consortia. nih.gov

Under aerobic conditions , the pathway is initiated by oxidation. Based on chlorobenzene degradation, a plausible sequence of intermediates could be: nih.gov

Dibromo-fluoro-chlorophenols (via monooxygenase attack)

Dibromo-fluoro-chlorocatechols (via dioxygenase attack)

Subsequent dehalogenation and ring cleavage to yield aliphatic acids.

The persistence of the fluorine atom on the ring would likely result in the accumulation of fluorinated intermediates.

Catalytic Hydrodehalogenation for Environmental Remediation Research

Given the persistence of many polyhalogenated aromatic compounds, research has focused on developing effective remediation technologies. Catalytic hydrodehalogenation (HDH) has emerged as a promising method for the detoxification of these pollutants. rsc.orgresearchgate.net This process uses a metal catalyst and a hydrogen source to replace halogen atoms with hydrogen atoms, effectively converting toxic halogenated compounds into benign hydrocarbons.

Various catalyst systems have been developed, with palladium (Pd) and rhodium (Rh) being particularly effective. acs.orgacs.orgacs.org Research has shown that these catalysts can efficiently dehalogenate a wide range of aryl halides under mild conditions (e.g., room temperature and atmospheric pressure). acs.org

A key finding in these studies is the selectivity of the dehalogenation process. The reactivity generally follows the order of C-I > C-Br > C-Cl > C-F, which corresponds to the bond dissociation energies. For this compound, a catalytic HDH system would be expected to rapidly remove the two bromine atoms, followed by the chlorine atom, and finally the highly resistant fluorine atom.

The table below summarizes findings from a study on palladium-catalyzed hydrodehalogenation, demonstrating the feasibility of this technology for various aryl halides.

| Aryl Halide Substrate | Catalyst System | Hydrogen Source | Key Finding | Reference |

|---|---|---|---|---|

| Aryl Chlorides | Pd(dba)₂ / SIMes·HCl / KOMe | Base (KOMe) | Effective dehalogenation of various activated and electron-rich chloroarenes. | acs.org |

| Aryl Bromides & Iodides | Pd(OAc)₂ / PMHS / KF | Polymethylhydrosiloxane (PMHS) | Rapid and selective reduction of aryl bromides and iodides at room temperature. | researchgate.net |

| Functionalized Aryl Halides | PdCl₂ / TMDS (on water) | Tetramethyldisiloxane (TMDS) | Environmentally friendly dehalogenation of iodides, bromides, and chlorides in water. | acs.orgnih.gov |

| Chlorobenzenes and Fluorobenzene | Rhodium Nanoparticles | H₂ gas | Catalyzed the dehalogenation of various chlorobenzenes and fluorobenzene. | acs.orgresearchgate.net |

These studies highlight that catalytic hydrodehalogenation is a robust and versatile technology for the complete destruction of polyhalogenated benzenes, including complex mixed-halogenated compounds like this compound, converting them ultimately to benzene. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Halogenated Aromatics

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone for the analysis of halogenated aromatic compounds. kyoto-u.ac.jprsc.org GC is well-suited for volatile and thermally stable halogenated compounds, while HPLC is advantageous for less volatile or thermally labile molecules. chemrxiv.orgchromatographyonline.com The choice between these techniques often depends on the specific properties of the analyte and the complexity of the sample matrix. uctm.edu

GC, especially when using capillary columns, offers high resolution and is frequently employed for the analysis of persistent organic pollutants (POPs), including many halogenated aromatics. nih.gov HPLC provides versatility through its various modes, such as reversed-phase (RP) and normal-phase (NP), and is particularly powerful for separating isomers. kyoto-u.ac.jprsc.org The optimization of chromatographic conditions, including the mobile phase composition, temperature, and flow rate, is critical to achieving the desired separation. chromforum.org

Development of Stationary Phase Designs for Halogenated Compounds

The stationary phase is the critical component in a chromatographic system that governs the separation process. For halogenated aromatic compounds, stationary phase design focuses on exploiting specific molecular interactions to achieve high selectivity.

In Gas Chromatography , the most common stationary phases are based on polysiloxane polymers. Non-polar phases, such as those made of polydimethylsiloxane (B3030410) (PDMS), separate compounds primarily based on their boiling points and volatility. chromatographyonline.com For halogenated aromatics, which often have numerous isomers, more selective phases are required. Phenyl-substituted and trifluoropropyl-substituted polysiloxane phases offer enhanced selectivity through π-π and dipole-dipole interactions with the aromatic ring and halogen substituents of the analytes. The Rtx-35 column, for example, has demonstrated efficacy in separating a wide range of polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with halogenated aromatics. shimadzu.com

In High-Performance Liquid Chromatography , stationary phase development has seen significant innovation. For halogenated compounds, phases that promote halogen-π (X-π) interactions are particularly effective. kyoto-u.ac.jprsc.orgrsc.org Research has shown that carbon-based materials, such as C70-fullerene coated columns, exhibit strong retention for halogenated benzenes. kyoto-u.ac.jprsc.org The strength of this interaction increases with the number of halogen substitutions and follows the order F < Cl < Br < I, enabling the separation of isomers that are difficult to resolve on conventional phases like C18. kyoto-u.ac.jprsc.org

Other specialized HPLC stationary phases include:

Pentafluorophenyl (PFP) phases: These phases offer a unique selectivity for halogenated compounds due to electrostatic, π-π, and dipole-dipole interactions. chromforum.orgresearchgate.net

Phenyl-Hexyl phases: These provide alternative aromatic selectivity for separating compounds based on differences in their electron cloud distribution. chromforum.org

Hydrophilic Interaction Liquid Chromatography (HILIC) phases: HILIC utilizes polar stationary phases (e.g., bare silica (B1680970), amide, diol) and a partially aqueous mobile phase to separate polar compounds. wordpress.comthermofisher.comchromatographyonline.com While less common for nonpolar halogenated aromatics, it is a valuable technique for more polar or functionalized analogues. wordpress.com

The selection of a stationary phase is a crucial step in method development, with different phases offering unique retention mechanisms and selectivities.

| Stationary Phase Type | Primary Interaction Mechanism(s) | Typical Analytes |

| GC - Polydimethylsiloxane (PDMS) | Van der Waals forces | Volatile nonpolar compounds |

| GC - Phenyl-substituted Polysiloxane | π-π interactions, Van der Waals | Aromatic compounds, isomers |

| HPLC - C18 (Reversed-Phase) | Hydrophobic interactions | Nonpolar to moderately polar compounds |

| HPLC - C70-Fullerene (Normal-Phase) | Halogen-π (X-π) interactions | Halogenated benzenes and their isomers kyoto-u.ac.jprsc.org |

| HPLC - Pentafluorophenyl (PFP) | π-π, dipole-dipole, electrostatic | Halogenated compounds, isomers chromforum.orgresearchgate.net |

| HPLC - Amide (HILIC) | Hydrogen bonding, hydrophilic partitioning | Polar compounds, carbohydrates, peptides thermofisher.comchromatographyonline.com |

Chiral Separation of Enantiomeric Analogues

While 2,4-Dibromo-5-fluorochlorobenzene is not a chiral molecule, many other halogenated aromatic compounds, such as certain pesticides and pharmaceuticals, exist as enantiomers. nih.gov Enantiomers can have different biological activities, making their separation and individual quantification essential. chromatographyonline.com Chiral chromatography is the primary technique used for this purpose.

Chiral separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govnih.gov Common CSPs are based on:

Polysaccharide derivatives: Cellulose and amylose (B160209) derivatives are the most widely used CSPs, offering broad applicability for a range of chiral compounds, including halogenated ones. chromatographyonline.comnih.gov The choice of the polysaccharide backbone and the derivatizing functional group significantly impacts selectivity. chromatographyonline.com

Pirkle-type phases: These are based on small chiral molecules covalently bonded to a silica support and operate on the principle of forming transient diastereomeric complexes with the analytes.

Macrocyclic glycopeptides: Antibiotics like teicoplanin and vancomycin (B549263) are used as chiral selectors and are particularly effective for separating chiral amines and acids. nih.gov

Cyclodextrins: These cyclic oligosaccharides have a chiral cavity and can separate enantiomers based on inclusion complexation. nih.gov

The separation of chiral halogenated compounds can be performed using HPLC, Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC). researchgate.net SFC, in particular, has proven effective for high-throughput chiral separations in the pharmaceutical industry. researchgate.net Method development for chiral separations often involves screening different CSPs and mobile phase compositions to find the optimal conditions for resolution. chromatographyonline.com

Hyphenated Chromatography-Spectrometry Techniques (e.g., GC-MS, LC-MS)

To achieve both high-resolution separation and definitive identification and quantification, chromatographic systems are commonly coupled with mass spectrometry (MS). This "hyphenation" of techniques provides a powerful analytical tool for complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile halogenated aromatic compounds. nih.govtdi-bi.com After separation on the GC column, compounds enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification. For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only a few characteristic ions for the target analyte. tdi-bi.com For even greater selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. uctm.edumdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has become indispensable for analyzing compounds that are not suitable for GC, such as those that are thermally unstable or have low volatility. chemrxiv.orgresearchgate.net LC-MS is particularly useful for a wide range of environmental pollutants. researchgate.netnih.gov The development of various ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has broadened the applicability of LC-MS. High-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, which aids in the identification of unknown halogenated compounds and the elucidation of their elemental composition. researchgate.netnih.gov

The table below summarizes typical parameters for the GC-MS analysis of aromatic compounds, which are applicable to halogenated aromatics like this compound.

| Parameter | GC-MS for Aromatic Hydrocarbons |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Rtx-35 (30 m, 0.32 mm I.D., 0.25 µm df) shimadzu.com |

| Injection Mode | Splitless shimadzu.comtdi-bi.com |

| Inlet Temperature | 300°C shimadzu.com |

| Oven Program | 90°C (2 min) → 5°C/min → 320°C (12 min) shimadzu.com |

| Carrier Gas | Helium shimadzu.com |

| Ionization Mode | Electron Impact (EI), 70 eV tdi-bi.com |

| MS Mode | Scan (m/z 45-450) or Selected Ion Monitoring (SIM) shimadzu.comtdi-bi.com |

| Ion Source Temp. | 230°C shimadzu.com |

Q & A

Q. What are the optimal synthetic routes for 2,4-Dibromo-5-fluorochlorobenzene, and how can yield be maximized under laboratory conditions?

- Methodological Answer : The synthesis typically involves halogenation of fluorochlorobenzene derivatives. For example, bromination of 5-fluoro-1,3-dichlorobenzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C can yield the target compound. To optimize yield:

- Use stoichiometric control (1:2 molar ratio of substrate to Br₂) to minimize polybromination byproducts.

- Monitor reaction progress via TLC or GC-MS to terminate the reaction at peak product formation .

- Purify via column chromatography (hexane:ethyl acetate, 9:1) to isolate the product (>95% purity) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate structural confirmation:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded peaks at δ 7.2–7.8 ppm for Br/Cl-substituted aromatics) and carbon signals split by halogen electronegativity .

- FT-IR : Confirm C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretching vibrations .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 290 (M⁺) and isotopic patterns consistent with Br/Cl .

Purity assessment requires HPLC (C18 column, methanol:water 80:20) with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to the following safety measures:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to prevent inhalation of volatile brominated byproducts .

- Storage : Store at 2–8°C in amber glass bottles to prevent photodegradation. Ensure containers are sealed under inert gas (N₂/Ar) to avoid moisture ingress .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as halogenated hazardous waste .

Advanced Research Questions

Q. How do substituent positions (Br, Cl, F) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the aromatic ring, directing electrophilic substitution to the para position relative to fluorine. For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/water (3:1) at 80°C.

- Monitor regioselectivity via DFT calculations to predict preferential coupling at the less hindered C-4 bromine site .

- Kinetic studies (e.g., time-resolved NMR) can reveal rate differences between Br and Cl substituents due to bond dissociation energies .

Q. How should researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Contradictions often arise from impurities or solvent polarity mismatches. To address this:

- Solubility Screening : Use a standardized protocol (e.g., shake-flask method) in solvents like DMSO, DCM, and ethanol at 25°C.

- Purity Verification : Ensure compound purity >98% via HPLC before testing .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity .

Q. What strategies are effective in mitigating halogen exchange side reactions during functionalization of this compound?

- Methodological Answer : Halogen scrambling is common under harsh conditions. Mitigation strategies include:

- Low-Temperature Reactions : Perform reactions at –20°C to suppress radical-mediated exchange .

- Protecting Groups : Temporarily protect fluorine with trimethylsilyl groups to reduce electronic effects driving scrambling .

- In Situ Monitoring : Use Raman spectroscopy to detect early signs of Br/Cl exchange and adjust reaction parameters dynamically .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.